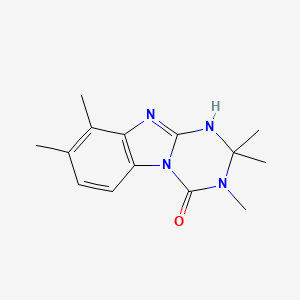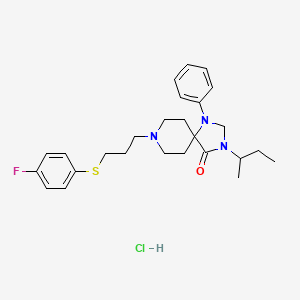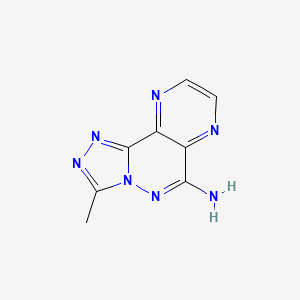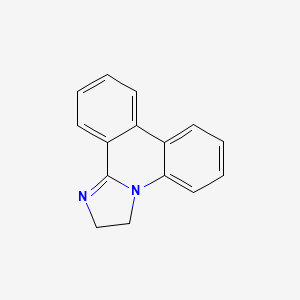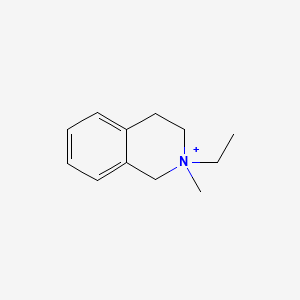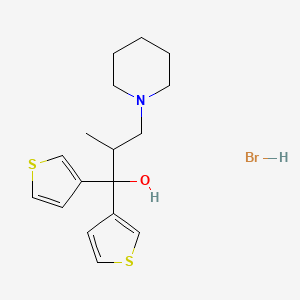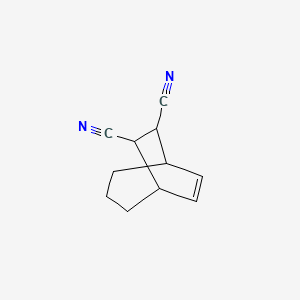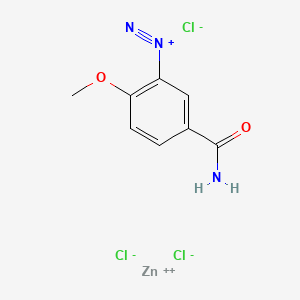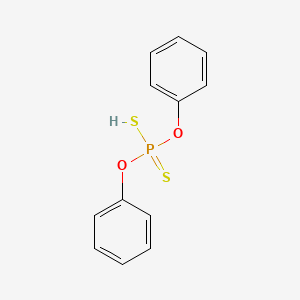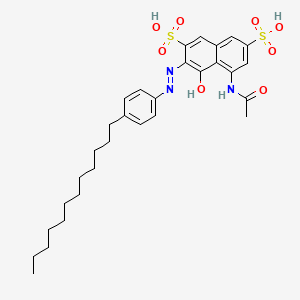
5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an acetylamino group, a dodecylphenyl azo group, and hydroxynaphthalene disulphonic acid moieties. These functional groups contribute to its reactivity and utility in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process begins with the diazotization of 4-dodecylaniline, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The final step involves acetylation to introduce the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and surfactants.
Mécanisme D'action
The mechanism of action of 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The azo group can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium dodecyl diphenyl ether disulfonate
- Bis-4-dodecylphenyl-12-phosphate
Comparison
Compared to similar compounds, 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and applications. Its acetylamino and azo groups provide additional versatility in chemical synthesis and biological interactions, setting it apart from other related compounds .
Propriétés
Numéro CAS |
93762-37-9 |
|---|---|
Formule moléculaire |
C30H39N3O8S2 |
Poids moléculaire |
633.8 g/mol |
Nom IUPAC |
5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C30H39N3O8S2/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41) |
Clé InChI |
AAKZHIRXVGWBRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


